(R)-(+)-Methyl p-tolyl sulfoxide
Overview
Description
(R)-(+)-Methyl p-tolyl sulfoxide is a chemical compound with various applications in organic synthesis and materials science. It exhibits specific physical and chemical properties due to its molecular structure.
Synthesis Analysis
The synthesis of (R)-(+)-Methyl p-tolyl sulfoxide involves nucleophilic displacement reactions. One popular method is the displacement of (−)-(1R,2S,5R)-Menthyl (S)-p-Toluenesulfinate with methyl Grignard, resulting in complete inversion of configuration at sulfur. Other methods include asymmetric oxidation of the corresponding sulfide with various oxidants and catalysts (Solladie & Colobert, 2001).
Molecular Structure Analysis
A study of the rotational spectrum of methyl p-tolyl sulfoxide using chirped-pulse Fourier transform microwave spectroscopy revealed insights into its conformational behavior. The molecule displays internal rotation and a slightly twisted sulfoxide group compared to similar compounds, influenced by the electron-donating effect of the p-methyl group (Sun, Kleiner, Senftleben, & Schnell, 2022).
Chemical Reactions and Properties
(R)-(+)-Methyl p-tolyl sulfoxide undergoes various chemical reactions, including diastereoselective additions and asymmetric syntheses. These reactions are facilitated by its chiral structure, enabling the creation of enantiomerically pure compounds (Pyne & Dikić, 1990).
Physical Properties Analysis
The physical properties of (R)-(+)-Methyl p-tolyl sulfoxide, such as melting point and optical rotation, are influenced by its molecular structure. These properties are critical in determining its suitability for various applications in organic synthesis and as a ligand in catalysis.
Chemical Properties Analysis
The chemical properties of (R)-(+)-Methyl p-tolyl sulfoxide, including its reactivity with different substrates and its behavior in various chemical environments, are essential for its use in synthetic chemistry. For instance, its interaction with gold surfaces, as studied through photoelectron spectroscopy, demonstrates its potential in material science applications (Satta et al., 2023).
Scientific Research Applications
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Sulfoxide Reduction : Sulfoxides can be used in reduction reactions. For instance, a study describes a practical and chemoselective Mo-catalysed sulfoxide reduction protocol using a 3-mercaptopropyl-functionalized silica gel . In this study, bis(p-tolyl)sulfoxide was completely transformed into the corresponding sulfide .
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Chemical Industry : Sulfoxides are used in the chemical industry for the production of various chemicals. For example, p-Tolyl Sulfoxide is used in the production of other chemicals .
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Electrochemical Reduction : A study discloses an electrochemical reduction of sulfoxides on a large scale (>10 g) under mild reaction conditions . Sulfoxides are activated using a substoichiometric amount of the Lewis acid AlCl3 . This deoxygenation process features a broad substrate scope, including acid-labile substrates and drug molecules .
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Sustainable Catalytic Protocols : A practical and chemoselective Mo-catalysed sulfoxide reduction protocol using a 3-mercaptopropyl-functionalized silica gel (MPS) is described . This new protocol based on a heterogeneous reagent displays broad scope and tolerance to reducible functional groups . After screening several reaction parameters, bis(p-tolyl)sulfoxide was completely transformed into the corresponding sulfide .
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-[(R)-methylsulfinyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVALTJSQBFLEU-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448185 | |
Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Methyl p-tolyl sulfoxide | |
CAS RN |
1519-39-7 | |
Record name | (+)-Methyl p-tolyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1519-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-methyl-4-[(R)-methylsulfinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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